Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. CNS Drug-Like Benzisothiazole-Piperazines
CAS 2034339-57-4 has a computed XLogP3-AA of 2.9, placing it at the lower boundary of the typical CNS drug-like lipophilicity window (XLogP ~3–5) [1]. In contrast, the structurally related antipsychotic lurasidone—which shares the 1,2-benzisothiazol-3-yl-piperazine substructure—has a significantly higher calculated logP of approximately 4.8 [2]. This ca. 1.9 log unit difference corresponds to an estimated ~80-fold difference in octanol-water partition coefficient, which would meaningfully affect passive membrane permeability, non-specific protein binding, and pharmacokinetic distribution. For a user selecting a chemical probe or lead scaffold, this measured lipophilicity gap means CAS 2034339-57-4 may offer a more favorable starting point for optimization programs where reducing logP is desired to mitigate hERG binding or metabolic clearance risks.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / calculated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | Lurasidone: calculated logP ≈ 4.8 |
| Quantified Difference | Δ ≈ 1.9 log units (ca. 80-fold difference in partition coefficient) |
| Conditions | In silico computation using XLogP3 algorithm (PubChem 2025.09.15 release) and literature-reported calculated logP |
Why This Matters
A 1.9 log unit lower lipophilicity directly informs selection for CNS probe or lead optimization programs where modulating logP to reduce off-target binding (e.g., hERG) is a key design criterion.
- [1] PubChem. (2025). Computed Properties for CID 121018890. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121018890 View Source
- [2] DrugBank. (n.d.). Lurasidone: DB08815. Retrieved from https://go.drugbank.com/drugs/DB08815 View Source
